molecular formula C14H10F3NO B1421715 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine CAS No. 1187166-46-6

5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine

Cat. No.: B1421715
CAS No.: 1187166-46-6
M. Wt: 265.23 g/mol
InChI Key: DSCPAULRKQWUPX-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is a chemical compound with the linear formula C14H10F3NO . It has a molecular weight of 265.23 .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the field of agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C14H10F3NO/c1-9-2-3-11(8-18-9)13(19)10-4-6-12(7-5-10)14(15,16)17/h2-8H,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 265.23 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the sources.

Scientific Research Applications

Photophysical Properties of Rhenium(I) Complexes

Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, including derivatives related to 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine, demonstrates their blue-green luminescence. These complexes, characterized by single-crystal X-ray diffraction and studied for their electrochemical and photophysical properties, exhibit rare emission wavelengths in the blue-green region, contributing to the exploration of luminescent materials for potential application in optical devices and sensors (Li et al., 2012).

Development of Multidentate N-heterocyclic Biscarbenes

The synthesis of new polydentate N-heterocyclic biscarbenes, including structures related to this compound, has led to the creation of silver(I) complex derivatives. These developments are foundational for advancing coordination chemistry and catalysis research, offering insights into the design of novel ligands for metal complexation with potential applications ranging from catalysis to material science (Caballero et al., 2001).

Fluorinated Polyamides for Advanced Materials

The synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties, using a new diamine containing pyridine and trifluoromethylphenyl groups, points to applications in creating materials with exceptional thermal stability, low dielectric constants, and high optical transparency. Such materials are promising for use in advanced electronics, aerospace, and coating technologies due to their outstanding mechanical and thermal properties (Liu et al., 2013).

Catalytic Activities of Ruthenium(II) Complexes

Studies on ruthenium(II) carbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, related to this compound, have shown that these complexes are efficient catalysts in the transfer hydrogenation of acetophenone. The research highlights the impact of the carbene ligands on catalytic activities, suggesting potential applications in developing new catalytic processes for organic synthesis (Li et al., 2011).

Future Directions

The demand for 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

(5-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-2-7-12(18-8-9)13(19)10-3-5-11(6-4-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCPAULRKQWUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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